molecular formula C14H15NO3 B2622749 Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate CAS No. 477869-99-1

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate

Cat. No. B2622749
CAS RN: 477869-99-1
M. Wt: 245.278
InChI Key: GOFCYRWPLKXVMI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate is a compound that contains an isoxazole ring. Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole can be synthesized via a variety of methods. Examples include a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . A method for preparing a similar compound involves treating a compound with salicyl aldehydes to afford the corresponding nitrostyrylisoxazoles, which upon reaction with ethyl bromoacetate followed by cyclization with triethylamine furnished ethyl 2,3-dihydro-3-[(3-methyl-4-nitro-5-isoxazolyl)methyl .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives have shown significant potential as analgesics . They can be used to alleviate pain, making them valuable in the development of new pain relief medications .

Anti-inflammatory Applications

Isoxazole derivatives also exhibit anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation, such as arthritis .

Anticancer Applications

These compounds have been studied for their anticancer properties . They could potentially be used in the development of new cancer therapies .

Antimicrobial Applications

Isoxazole derivatives have shown antimicrobial activity . This suggests they could be used in the development of new antibiotics or antifungal medications .

Antiviral Applications

Some isoxazole derivatives have demonstrated antiviral properties . This suggests potential use in the treatment of viral infections .

Anticonvulsant Applications

Isoxazole derivatives have been studied for their anticonvulsant properties . They could potentially be used in the treatment of conditions like epilepsy .

Antidepressant Applications

These compounds have also shown potential as antidepressants . This suggests they could be used in the treatment of mood disorders .

Immunosuppressant Applications

Isoxazole derivatives have demonstrated immunosuppressive properties . This suggests potential use in managing autoimmune diseases or in situations where immune response needs to be suppressed, such as after organ transplants .

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromo-2-(5-isoxazolyl)phenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

ethyl 2-(1,2-oxazol-5-yl)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-17-14(16)12(13-8-9-15-18-13)10-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFCYRWPLKXVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-isoxazolyl)-3-phenylpropanoate

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